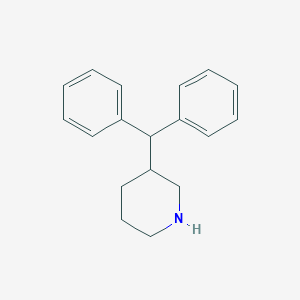

3-(Diphenylmethyl)piperidine

Description

Structure

3D Structure

Properties

CAS No. |

63175-10-0 |

|---|---|

Molecular Formula |

C18H21N |

Molecular Weight |

251.4 g/mol |

IUPAC Name |

3-benzhydrylpiperidine |

InChI |

InChI=1S/C18H21N/c1-3-8-15(9-4-1)18(16-10-5-2-6-11-16)17-12-7-13-19-14-17/h1-6,8-11,17-19H,7,12-14H2 |

InChI Key |

BIYLRGWXQJTZML-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CNC1)C(C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Synthesis and Derivatization Strategies for 3 Diphenylmethyl Piperidine and Analogues

Established Synthetic Pathways to the Piperidine (B6355638) Core with Diphenylmethyl Moiety

The construction of the 3-(diphenylmethyl)piperidine scaffold can be achieved through several synthetic approaches, broadly categorized into direct hydrogenation and multi-step routes.

Direct Hydrogenation Approaches

Direct hydrogenation of pyridine (B92270) precursors represents a common and efficient method for synthesizing the piperidine core. This approach typically involves the reduction of a pyridine ring that already bears the diphenylmethyl moiety at the 3-position. Catalytic hydrogenation using transition metals like palladium on carbon (Pd/C) or platinum is frequently employed. organic-chemistry.orgnih.gov For instance, a substituted pyridine can be subjected to hydrogenation to yield the corresponding piperidine derivative. nih.gov The choice of catalyst and reaction conditions, such as pressure and temperature, is crucial for achieving high yields and selectivity. nih.gov

Another strategy involves the reduction of pyridine N-oxides. The use of ammonium (B1175870) formate (B1220265) in the presence of palladium on carbon provides an efficient and mild method for the reduction of pyridine N-oxides to piperidines, avoiding the need for strong acids or harsh reagents. organic-chemistry.org

Multi-step Synthetic Routes

Multi-step syntheses offer greater flexibility in introducing various substituents and controlling stereochemistry. These routes often begin with simpler, commercially available starting materials and build the target molecule through a sequence of reactions. savemyexams.com

One common multi-step approach starts with a piperidin-3-one (B1582230) or a related piperidone derivative. The diphenylmethyl group can be introduced via a nucleophilic addition or substitution reaction, often utilizing diphenylmethyl halides. Subsequent reduction of the ketone functionality and other modifications lead to the final product.

Another versatile method is the rhodium-catalyzed asymmetric reductive Heck reaction. This process can be used to couple arylboronic acids with a phenyl pyridine-1(2H)-carboxylate to generate 3-substituted tetrahydropyridines with high enantioselectivity. nih.gov A subsequent reduction step then furnishes the desired enantioenriched 3-substituted piperidine. nih.gov

Intramolecular cyclization reactions also provide a powerful tool for constructing the piperidine ring. mdpi.com For example, a one-pot synthesis can be achieved from alkyl dihalides and primary amines under microwave irradiation. organic-chemistry.org Furthermore, a tandem protocol involving amide activation, reduction of nitrile ions, and intramolecular nucleophilic substitution offers a mild and efficient route to N-substituted piperidines. nih.gov

Functionalization and Derivatization of the Piperidine Scaffold

Once the this compound core is synthesized, it can be further modified to explore structure-activity relationships and optimize its properties. These modifications can be made at the piperidine nitrogen, on the piperidine ring itself, or on the diphenylmethyl group.

N-Alkylation and N-Acylation Reactions

The secondary amine of the piperidine ring is a common site for functionalization. N-alkylation can be achieved by reacting the piperidine with an alkyl halide, such as methyl iodide or ethyl bromide, often in the presence of a base like potassium carbonate in a solvent like dimethylformamide (DMF). researchgate.net The slow addition of the alkylating agent is often recommended to favor monoalkylation over the formation of quaternary ammonium salts. researchgate.net Simple modifications, including the addition of alkyl, alkenyl, haloalkyl, or hydroxyalkyl groups to the nitrogen atom, have been reported. service.gov.uk

N-acylation introduces an amide linkage, which can significantly alter the compound's properties. This is typically accomplished by reacting the piperidine with an acyl chloride or a carboxylic acid in the presence of a coupling agent. asianpubs.org For example, new pipradol derivatives with a peptide bond have been synthesized by treating diphenyl(piperidin-4-yl)methanol with substituted aromatic carbonyl chlorides. asianpubs.org

Substitutions on the Piperidine Ring (e.g., hydroxyl, alkyl, aryl)

Modifications can also be made directly to the carbon atoms of the piperidine ring. For instance, a hydroxyl group can be introduced, as seen in the synthesis of (-)-2-(diphenylmethyl)-1-methyl-3-piperidinol. Other reported modifications include the introduction of alkyl or aryl groups. service.gov.ukodu.edu The regioselective alkylation at the 3-position of piperidine has been explored, though it can be challenging due to the potential for complex product mixtures. odu.edu

Furthermore, the piperidine ring can be fused with other rings, such as a benzene (B151609) ring, to create more complex polycyclic structures. service.gov.uk

Modifications on the Diphenylmethyl Group (e.g., fluoro substitution)

The diphenylmethyl moiety itself offers another avenue for derivatization. Substitutions on the phenyl rings can significantly influence the compound's biological activity. For example, the introduction of halogen atoms, such as fluoro substituents, has been shown to be a key modification in the development of potent calcium channel blockers. nih.gov Specifically, compounds with fluoro substituents at the 3- and/or 4-positions of both phenyl rings of the diphenylmethyl group exhibited the most potent activity in a series of 4-(diarylmethyl)-1-[3-(aryloxy)propyl]piperidines. nih.gov Other simple modifications reported include the addition of alkyl or alkoxy groups to one or both of the phenyl rings. service.gov.uk

Stereoselective Synthesis and Chiral Resolution of this compound Isomers

The synthesis of specific stereoisomers of this compound is crucial for investigating their structure-activity relationships. Methodologies for achieving stereocontrol can be broadly categorized into stereoselective synthesis and chiral resolution of racemic mixtures.

Stereoselective Synthesis:

Asymmetric synthesis aims to create a single desired stereoisomer directly. For piperidine rings, several strategies have proven effective. One prominent approach involves the use of chiral auxiliaries. These are chiral molecules that are temporarily incorporated into the synthetic route to direct the stereochemical outcome of a key reaction. For instance, chiral 1,3-oxazolidines, derived from readily available chiral amino alcohols, can be used as precursors. The diastereoselective addition of a Grignard reagent to such a chiral oxazolidine (B1195125) can establish the desired stereocenter, which is then carried through to the final piperidine product. thieme-connect.com Another powerful method is catalyst-based asymmetric synthesis. Rhodium-catalyzed asymmetric reductive Heck reactions, for example, can be employed to couple aryl boronic acids with pyridine derivatives. hmdb.ca This method allows for the creation of 3-substituted tetrahydropyridines with high enantioselectivity, which can then be reduced to the corresponding chiral piperidines. hmdb.ca The choice of chiral ligands coordinated to the metal catalyst is paramount in directing the stereochemical outcome of the reaction. hmdb.ca

Furthermore, substrate-controlled diastereoselective reductions are a viable route. A prochiral intermediate, such as a tetrahydropyridone, can be reduced using a hydride reagent. The existing stereocenters or bulky substituents on the molecule can direct the approach of the reducing agent, leading to the preferential formation of one diastereomer over another.

Chiral Resolution:

When a stereoselective synthesis is not feasible or results in a mixture of enantiomers, chiral resolution is employed to separate the racemic mixture. A classical and widely used method is the formation of diastereomeric salts. This involves reacting the racemic base, such as this compound, with a single enantiomer of a chiral acid, often referred to as a resolving agent. nih.gov Acids like tartaric acid or (1R)-(-)-10-camphorsulfonic acid are commonly used for this purpose. nih.govmdpi.com The resulting salts are diastereomers and thus have different physical properties, such as solubility. This difference allows for their separation by fractional crystallization. Once the desired diastereomeric salt is isolated, the chiral acid is removed by treatment with a base to yield the enantiomerically pure piperidine derivative. While effective, this method can sometimes be low-yielding due to the multiple crystallization steps required to achieve high enantiomeric purity. nih.gov

An alternative to chemical resolution is chromatographic separation using a chiral stationary phase (CSP). Chiral High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative technique for separating enantiomers. google.com The CSP contains a chiral selector that interacts differently with each enantiomer, leading to different retention times and thus their separation. For compounds lacking a strong chromophore for UV detection, pre-column derivatization with a suitable reagent can be performed.

Table 1: Strategies for Stereoselective Synthesis and Chiral Resolution

| Strategy | Description | Key Reagents/Components | Advantages | Potential Limitations |

| Asymmetric Catalysis | Use of a chiral catalyst to induce enantioselectivity in a reaction forming the piperidine ring or a key intermediate. hmdb.ca | Rhodium catalysts, Chiral phosphine (B1218219) ligands, Aryl boronic acids. hmdb.ca | High efficiency and enantioselectivity, catalytic amounts of chiral material needed. hmdb.ca | Catalyst sensitivity, cost of ligands and metals. |

| Chiral Auxiliaries | Temporary incorporation of a chiral molecule to direct the stereochemical outcome of subsequent reactions. thieme-connect.com | Chiral amino alcohols (e.g., (R)-phenylglycinol), Grignard reagents. thieme-connect.comgoogle.com | Predictable stereochemical control, well-established methods. | Requires additional steps for attachment and removal of the auxiliary. |

| Diastereomeric Salt Resolution | Separation of enantiomers by forming diastereomeric salts with a chiral resolving agent, followed by fractional crystallization. nih.gov | Racemic this compound, Chiral acids (e.g., Tartaric acid, Camphorsulfonic acid). nih.govmdpi.com | Well-established, scalable classical method. mdpi.com | Can be time-consuming and yield-intensive, success is unpredictable. nih.gov |

| Chiral HPLC | Chromatographic separation of enantiomers on a column containing a chiral stationary phase (CSP). google.com | Chiral stationary phase columns (e.g., polysaccharide-based). | High separation efficiency, applicable for both analytical and preparative scales. | High cost of chiral columns, requires method development. |

Characterization Techniques for Novel Derivatives

The structural elucidation and confirmation of purity for novel derivatives of this compound are accomplished through a combination of modern spectroscopic and analytical techniques. These methods provide detailed information about the molecular structure, stereochemistry, and composition of the synthesized compounds.

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for structure determination. ¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons through spin-spin coupling. nih.govresearchgate.net For a derivative of this compound, specific signals would correspond to the protons on the diphenylmethyl group, the piperidine ring, and any other substituents. ¹³C NMR is used to determine the number of non-equivalent carbon atoms and their electronic environment. nih.govresearchgate.net Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can further distinguish between CH, CH₂, and CH₃ groups. Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HMQC (Heteronuclear Multiple Quantum Coherence) can establish connectivity between protons and carbons, which is invaluable for assigning complex structures. researchgate.net

Mass Spectrometry (MS) is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. nih.gov High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule with a high degree of confidence. mdpi.com Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are used to analyze mixtures and provide mass data for individual separated components. nih.govnih.gov

Infrared (IR) Spectroscopy is used to identify the presence of specific functional groups within a molecule. For derivatives of this compound, characteristic absorption bands would indicate the presence of N-H bonds (for secondary amines), C-H bonds (aromatic and aliphatic), and any other functional groups introduced during derivatization. google.com

Chromatographic and Other Techniques:

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of synthesized compounds. nih.gov By using a standardized method, the percentage purity of a sample can be determined. As mentioned previously, chiral HPLC is specifically used to determine the enantiomeric excess (ee) or purity of a chiral compound by separating its enantiomers. google.comgoogle.com

X-ray Crystallography provides the most definitive evidence of a molecule's three-dimensional structure, including its absolute stereochemistry. nih.govnih.gov This technique requires the formation of a single, high-quality crystal of the compound. The resulting crystal structure provides precise bond lengths, bond angles, and conformational details, which are unambiguous proof of the compound's structure and stereochemical configuration. nih.govnih.gov

Table 2: Characterization Techniques for this compound Derivatives

| Technique | Information Provided | Application Example |

| ¹H and ¹³C NMR | Provides detailed information on the carbon-hydrogen framework, chemical environment of atoms, and connectivity. nih.govresearchgate.net | Confirmation of substituent positions and the integrity of the piperidine and diphenylmethyl scaffolds. nih.gov |

| High-Resolution Mass Spectrometry (HRMS) | Determines the exact molecular weight and allows for the calculation of the elemental formula. mdpi.com | Validation of the molecular formula of a newly synthesized derivative. nih.gov |

| Chiral HPLC | Separates enantiomers and determines the enantiomeric excess (ee) or purity of a chiral sample. google.comgoogle.com | Assessment of the success of a stereoselective synthesis or chiral resolution. google.comgoogle.com |

| X-ray Crystallography | Provides the unambiguous three-dimensional structure, including absolute configuration and conformation. nih.govnih.gov | Determination of the absolute stereochemistry of a single enantiomer isolated through chiral resolution. nih.gov |

| Infrared (IR) Spectroscopy | Identifies the presence of specific functional groups in the molecule. google.com | Confirmation of the introduction or modification of functional groups during derivatization. google.com |

| LC-MS / GC-MS | Separates components of a mixture and provides molecular weight information for each. nih.govnih.gov | Analysis of reaction mixtures and identification of products and byproducts. nih.gov |

Structure Activity Relationship Sar Studies of 3 Diphenylmethyl Piperidine and Analogues

Conformational Analysis and Stereochemical Impact on Biological Activity

The three-dimensional arrangement of the 3-(diphenylmethyl)piperidine scaffold plays a pivotal role in its interaction with biological targets. The piperidine (B6355638) ring typically adopts a chair conformation, which can exist in two rapidly interconverting forms. The orientation of the bulky diphenylmethyl group, whether axial or equatorial, significantly influences the molecule's shape and its ability to fit into a receptor's binding pocket.

Stereochemistry is a critical determinant of biological activity in this class of compounds. The chiral center at the 3-position of the piperidine ring means that this compound exists as a pair of enantiomers, (R)- and (S)-3-(diphenylmethyl)piperidine. These enantiomers can exhibit markedly different pharmacological properties, including binding affinity, efficacy, and selectivity for their respective targets. For instance, in related piperidine-based structures, the stereochemical disposition of substituents has been shown to be crucial for activity. The biological properties of piperidines are highly dependent on the type and location of substituents on the heterocyclic ring.

Influence of Substituent Position on the Piperidine Ring (e.g., 3- vs. 4-position)

The position of the diphenylmethyl substituent on the piperidine ring is a key determinant of pharmacological activity. While this article focuses on the 3-substituted scaffold, it is informative to compare it with its 4-substituted regioisomer. The spatial relationship between the basic nitrogen atom of the piperidine ring and the bulky hydrophobic diphenylmethyl group is critical for receptor recognition.

Moving the diphenylmethyl group from the 3- to the 4-position alters this spatial relationship, which can lead to significant changes in binding affinity and functional activity. For many receptor systems, the 3-substituted pattern is preferred, suggesting that the specific geometry of these isomers is optimal for interaction with the binding site. However, for other targets, 4-substituted analogues may exhibit superior properties. For example, in a series of dopamine (B1211576) transporter inhibitors, 4-[bis(4-fluorophenyl)methoxy]-1-methylpiperidine demonstrated high potency, highlighting the importance of the substituent's position. researchgate.net

The choice between the 3- and 4-position is a critical consideration in the design of new ligands, as it directly impacts the orientation of the key pharmacophoric elements. The optimal substitution pattern is target-dependent and is often determined through systematic exploration of positional isomers.

Role of the Diphenylmethyl Moiety in Receptor Recognition and Binding Affinity

The two phenyl rings of the diphenylmethyl group provide a large surface area for van der Waals and π-π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in the receptor. The flexibility of the diphenylmethyl group, allowing for rotation of the phenyl rings, enables it to adopt a conformation that maximizes these favorable interactions.

The importance of this moiety is underscored by the fact that its replacement with smaller or less lipophilic groups often leads to a significant decrease in binding affinity. The benzhydrylpiperazine group, a related scaffold, is found in numerous bioactive molecules, where it plays a key role in their pharmacological activity. nih.gov

Effects of N-Substitutions on Pharmacological Profile

The nitrogen atom of the piperidine ring is a key site for structural modification, and the nature of the N-substituent can have a profound impact on the pharmacological profile of this compound analogues. The basicity of the piperidine nitrogen is often important for forming an ionic interaction with an acidic residue (e.g., aspartate) in the receptor binding site.

Modification of the N-substituent can influence several properties:

Basicity: The pKa of the piperidine nitrogen can be modulated by the electronic properties of the N-substituent. This, in turn, can affect the strength of the ionic interaction with the receptor.

Steric Bulk: The size and shape of the N-substituent can influence how the ligand fits into the binding pocket and can introduce new interactions with the receptor.

Pharmacokinetics: N-substituents can be used to modify the physicochemical properties of the molecule, such as lipophilicity and metabolic stability, thereby altering its absorption, distribution, metabolism, and excretion (ADME) profile.

Common N-substitutions include small alkyl groups (e.g., methyl, ethyl), which can enhance lipophilicity and in some cases potency. Larger and more complex substituents can be introduced to probe for additional binding interactions or to introduce specific functional groups. For instance, the introduction of an N-substituent can modulate sigma-1 receptor affinity in related piperidine derivatives. nih.gov

Impact of Aromatic Ring Substitutions (e.g., Halogenation, Alkyl/Alkoxy Groups)

Substitution on the phenyl rings of the diphenylmethyl moiety provides a powerful means to fine-tune the pharmacological properties of this compound analogues. The introduction of substituents can modulate the electronic and steric properties of the phenyl rings, leading to changes in binding affinity, selectivity, and functional activity. mdpi.com

Common aromatic ring substitutions and their potential effects are summarized below:

| Substituent Type | Examples | Potential Effects on Activity |

| Halogens | Fluoro (F), Chloro (Cl), Bromo (Br) | Can increase lipophilicity and may engage in halogen bonding interactions with the receptor. Positional placement is critical. For example, para-substitution is often favored. |

| Alkyl Groups | Methyl (CH3), Ethyl (C2H5) | Can enhance hydrophobic interactions and provide steric bulk. |

| Alkoxy Groups | Methoxy (OCH3), Ethoxy (OC2H5) | Can act as hydrogen bond acceptors and alter the electronic properties of the aromatic ring. |

The position of the substituent on the aromatic ring is also critical. Ortho, meta, and para substitutions can lead to distinct interactions with the receptor. For example, in a series of ketamine esters, 2- and 3-substituted compounds were generally more active than 4-substituted compounds. mdpi.com Structure-activity relationship studies on benzhydryl piperazine (B1678402) sulfonamides showed that compounds with chloro substituents on the phenyl ring exhibited marked antibacterial activity.

Linker Length and Flexibility in Diphenylmethylpiperidine Derivatives

In many analogues of this compound, a linker is introduced to connect a pharmacophoric element to the core scaffold. The length and flexibility of this linker are critical parameters that can significantly influence biological activity.

A linker of optimal length and flexibility allows the attached functional group to adopt the correct orientation to interact with its target binding site on the receptor. If the linker is too short or too rigid, the functional group may not be able to reach its target. Conversely, if the linker is too long or too flexible, there may be an entropic penalty upon binding, which can reduce affinity.

Systematic variation of the linker length, often by introducing or removing methylene (B1212753) units, is a common strategy in drug design to optimize receptor interactions. The conformational freedom of the linker can also be constrained by incorporating cyclic structures or double/triple bonds to improve potency and selectivity.

Bioisosteric Replacements within the Molecular Scaffold

Bioisosteric replacement is a strategy used in medicinal chemistry to replace a functional group or a part of a molecule with another group that has similar physical or chemical properties, with the aim of improving the compound's biological activity, selectivity, or pharmacokinetic profile. researchgate.net In the context of this compound, bioisosteric replacements can be considered for various parts of the scaffold.

Piperidine Ring: The piperidine ring itself can be replaced by other cyclic amines, such as pyrrolidine (B122466) or azepane, or by non-basic rings to explore different spatial arrangements of the substituents. cambridgemedchemconsulting.com Other potential bioisosteres for the piperidine ring include morpholine (B109124) and tropane (B1204802) systems. cambridgemedchemconsulting.com

Diphenylmethyl Moiety: One or both of the phenyl rings can be replaced by other aromatic or heteroaromatic rings (e.g., pyridine (B92270), thiophene) to explore different electronic and steric requirements in the hydrophobic binding pocket. Saturated rings, such as cyclohexyl, can also be used to probe the importance of aromaticity.

Ester/Amide Linkages: If present, these can be replaced by other functional groups with similar hydrogen bonding capabilities, such as reverse amides, sulfonamides, or ureas.

These replacements can lead to the discovery of novel scaffolds with improved drug-like properties. For example, a bridged piperidine moiety has been successfully used as a phenyl bioisostere, leading to improved solubility and lipophilicity. nih.gov

Computational Chemistry and Molecular Modeling of Diphenylmethylpiperidine Scaffolds

Ligand-Protein Docking Simulations

Ligand-protein docking is a computational method used to predict the preferred orientation of a molecule when bound to a protein target. For diphenylmethylpiperidine derivatives, docking simulations are crucial for understanding their binding modes and for prioritizing compounds for synthesis and biological testing.

In studies involving piperidine-based ligands, molecular docking helps to elucidate key interactions within the binding pocket. For instance, in the context of monoamine transporters, docking studies have revealed how modifications to the piperidine (B6355638) ring can influence binding affinity. nih.govjohnshopkins.edu A qualitative model for the binding pocket proximal to the 3α-substituent of piperidine-based ligands has been proposed and tested using these methods. nih.govjohnshopkins.edu The process typically involves preparing the protein structure, which may include adding hydrogens and defining the binding site, and then docking the ligand using scoring functions like CHEMPLP to rank the potential binding poses based on their predicted affinity. youtube.com The root-mean-square deviation (RMSD) between the docked pose and a known reference ligand is often used to validate the accuracy of the docking protocol. youtube.com

The general workflow for a typical docking simulation is outlined below:

| Step | Description | Example Software/Method |

| 1. Protein Preparation | The 3D structure of the target protein is obtained (e.g., from the PDB) and prepared. This includes adding hydrogen atoms, assigning protonation states, and removing water molecules. youtube.com | Hermes, Maestro |

| 2. Binding Site Definition | The region of the protein where the ligand is expected to bind is defined. This can be based on the position of a co-crystallized ligand or predicted using cavity detection algorithms. youtube.com | GOLD, Glide |

| 3. Ligand Preparation | The 3D structure of the diphenylmethylpiperidine derivative is generated and optimized. Different conformations and ionization states may be considered. nih.gov | LigPrep, Epik |

| 4. Docking Calculation | The ligand is flexibly placed into the defined binding site, and various conformations and orientations are sampled. | GOLD, AutoDock Vina, Glide |

| 5. Scoring and Analysis | The generated poses are ranked using a scoring function that estimates the binding affinity. The top-ranked poses are analyzed to identify key molecular interactions. nih.govnih.gov | CHEMPLP, Glide gscore |

Docking studies on related piperidine scaffolds have shown that the diphenylmethyl group can engage in significant hydrophobic and π-stacking interactions with aromatic residues in the binding site, while the piperidine nitrogen, depending on its protonation state, can form crucial hydrogen bonds or salt bridges.

Molecular Dynamics Simulations for Binding Mode Elucidation

Molecular Dynamics (MD) simulations are employed to study the physical movement of atoms and molecules over time, providing a dynamic view of the ligand-protein complex. nih.gov This technique is often used as a follow-up to molecular docking to refine the predicted binding poses and to assess the stability of the ligand-receptor complex in a simulated physiological environment. nih.govnih.gov

For diphenylmethylpiperidine derivatives, MD simulations can validate the stability of the interactions predicted by docking. nih.gov The stability of the complex is often evaluated by monitoring the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms over the simulation period. nih.govnih.gov A stable RMSD trajectory suggests that the ligand remains securely bound in the predicted pose. nih.gov These simulations can also reveal the role of water molecules in mediating interactions and highlight the flexibility of both the ligand and the protein, which is often underestimated in static docking models. unipd.it

MD simulations have proven effective in improving the reliability of virtual screening results by filtering out false positives from docking studies. nih.gov By simulating the complex for nanoseconds, researchers can observe whether the initial docked pose is maintained or if the ligand diffuses away from the binding site, providing a more accurate assessment of binding stability. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. wikipedia.orgresearchgate.net These models are used to predict the activity of new, unsynthesized compounds and to understand which molecular properties are key for activity.

For piperidine-based scaffolds, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied. nih.gov These approaches generate 3D contour maps that visualize the regions around the aligned molecules where changes in steric, electrostatic, hydrophobic, and hydrogen-bonding properties are predicted to increase or decrease biological activity. nih.govrsc.org

A typical 3D-QSAR study involves the following steps:

Data Set Selection : A series of diphenylmethylpiperidine analogs with known biological activities is selected.

Molecular Modeling and Alignment : 3D structures of the compounds are generated, and they are aligned based on a common substructure or a pharmacophore model.

Descriptor Calculation : Molecular fields (e.g., steric and electrostatic for CoMFA) are calculated around each molecule.

Model Generation and Validation : Statistical methods, such as Partial Least Squares (PLS) regression, are used to create a mathematical equation linking the calculated fields to the biological activity. slideshare.net The model's predictive power is then validated using techniques like leave-one-out cross-validation (q²) and by predicting the activity of a test set of compounds not used in model generation (r²_pred). rsc.org

QSAR studies on piperidine-based CCR5 antagonists have demonstrated the utility of this approach in identifying the structural features relevant to biological activity, providing a valuable guide for the design of new antagonists in the absence of a receptor crystal structure. nih.gov

| QSAR Method | Key Descriptors | Outcome |

| CoMFA | Steric and Electrostatic fields | Generates contour maps indicating where bulky groups or specific charge distributions are favorable or unfavorable for activity. nih.gov |

| CoMSIA | Steric, Electrostatic, Hydrophobic, H-bond donor, and H-bond acceptor fields | Provides a more detailed analysis of the physicochemical properties influencing activity compared to CoMFA. nih.gov |

Conformational Landscape Analysis

The biological activity of a molecule is intrinsically linked to its three-dimensional shape and conformational flexibility. Conformational analysis of the diphenylmethylpiperidine scaffold is essential to understand its preferred shapes and how it presents its functional groups for interaction with a biological target.

Computational methods, such as quantum mechanics (QM) calculations and molecular mechanics force fields, are used to calculate the relative energies of different conformers (e.g., chair, boat, twist-boat) and the energy barriers for interconversion. nih.govnih.gov Analysis of substituted piperidines has shown that electrostatic interactions between substituents and a protonated nitrogen can significantly stabilize axial conformers, sometimes even reversing the conformational preference observed in the free base. nih.gov Understanding this conformational behavior is critical for designing molecules that can adopt the specific bioactive conformation required for binding to a target.

Virtual Screening and Lead Optimization Strategies

Virtual screening (VS) is a computational technique used in early-stage drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. nih.gov For diphenylmethylpiperidine scaffolds, VS can be used to identify novel derivatives with potentially improved activity or properties.

Structure-based virtual screening (SBVS) utilizes the 3D structure of the target protein. nih.gov Large compound databases are docked into the target's binding site, and the results are scored and ranked to identify potential hits. nottingham.ac.uk These hits can then be subjected to more rigorous computational analysis, such as MD simulations, before being selected for experimental testing. nih.gov

Ligand-based virtual screening is employed when the 3D structure of the target is unknown. This approach uses a set of known active molecules to build a model, such as a pharmacophore or a QSAR model, which is then used to screen databases for new compounds that match the model's features.

Once initial hits are identified, lead optimization strategies are employed to improve their potency, selectivity, and pharmacokinetic properties. Computational tools guide this process by predicting the effects of structural modifications. researchgate.netmdpi.com For example, docking and free energy calculations can be used to evaluate proposed modifications to the diphenylmethylpiperidine scaffold, helping to prioritize synthetic efforts towards the most promising compounds. nih.gov Fragment-based approaches, where small molecular fragments are identified and then grown or linked to build more potent leads, can also be accelerated using computational screening of virtual fragment libraries. drugdiscoverychemistry.comrsc.orgresearchgate.net

Analysis of Molecular Interactions at Target Sites

A detailed understanding of the molecular interactions between a ligand and its target is fundamental for rational drug design. The diphenylmethylpiperidine scaffold can participate in a variety of non-covalent interactions that contribute to its binding affinity.

Hydrogen Bonding : The piperidine nitrogen can act as a hydrogen bond acceptor. If protonated at physiological pH, the resulting ammonium (B1175870) group (NH+) can act as a strong hydrogen bond donor.

Cation-π Interactions : The protonated piperidine nitrogen can form favorable electrostatic interactions with the electron-rich faces of aromatic amino acid residues such as tryptophan, tyrosine, and phenylalanine.

π-Stacking and Hydrophobic Interactions : The two phenyl rings of the diphenylmethyl group provide extensive surface area for hydrophobic and π-stacking (face-to-face or edge-to-face) interactions with aromatic residues in the binding pocket. These interactions are often crucial for the high affinity of ligands containing this scaffold.

Molecular modeling studies, particularly the analysis of docked poses and MD simulation trajectories, allow for the precise identification of these interactions. johnshopkins.edu For example, studies on piperidine-based monoamine transporter ligands have shown that creating more flexible substituents can help avoid unfavorable interactions within the binding site, leading to improved activity. nih.govjohnshopkins.edu By visualizing the ligand-protein complex, researchers can identify key residues and design modifications to the diphenylmethylpiperidine structure to enhance these specific interactions, thereby optimizing binding affinity and selectivity.

Future Directions and Research Gaps

Exploration of Novel Biological Targets for 3-(Diphenylmethyl)piperidine Derivatives

While the primary biological targets of many this compound derivatives are centered on the central nervous system, there is a growing interest in exploring their potential against a wider range of diseases. The structural rigidity and lipophilicity of the diphenylmethyl group, combined with the versatility of the piperidine (B6355638) ring for substitution, make this scaffold amenable to interaction with diverse biological macromolecules.

Future research should focus on screening this compound libraries against novel and underexplored biological targets. Areas of high potential include:

Oncology: The discovery of 3,3-disubstituted piperidines as inhibitors of the HDM2-p53 interaction opens the door for designing this compound analogues as potential anticancer agents. This could involve targeting protein-protein interactions that are critical for tumor growth and survival.

Infectious Diseases: Piperidine derivatives have shown promise as antibacterial agents that inhibit bacterial translation. Investigating the activity of this compound derivatives against a broad spectrum of bacterial and viral targets could lead to the development of new anti-infective therapies.

Metabolic Disorders: The structural similarity of the piperidine moiety to various endogenous ligands suggests that derivatives of this compound could be designed to modulate metabolic pathways. Targets such as enzymes and nuclear receptors involved in metabolic regulation are worthy of investigation.

Inflammatory Diseases: Given the role of certain receptors and enzymes in the inflammatory cascade, exploring the inhibitory potential of this compound derivatives against these targets could yield novel anti-inflammatory drugs.

Advanced Synthetic Methodologies for Enhanced Stereoselectivity and Scalability

The biological activity of chiral molecules is often dependent on their stereochemistry. For this compound, which possesses a chiral center at the 3-position of the piperidine ring, the development of efficient and highly stereoselective synthetic methods is crucial. While classical synthetic routes exist, there is a need for more advanced methodologies that offer improved stereocontrol, higher yields, and greater scalability.

Key areas for future synthetic research include:

Asymmetric Catalysis: The development of novel chiral catalysts for the enantioselective synthesis of the this compound core is a high priority. This could involve transition metal catalysis, organocatalysis, or biocatalysis to achieve high enantiomeric excess.

Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processes, including improved safety, efficiency, and scalability. Applying flow chemistry to the synthesis of this compound and its derivatives could streamline production and facilitate large-scale manufacturing for clinical studies.

C-H Functionalization: Direct functionalization of the piperidine ring's C-H bonds offers a more atom-economical and efficient route to novel derivatives. Developing regioselective and stereoselective C-H functionalization methods for the this compound scaffold would significantly expand the accessible chemical space.

Application of Artificial Intelligence and Machine Learning in Derivative Design

The integration of artificial intelligence (AI) and machine learning (ML) into the drug discovery process is revolutionizing how new therapeutic agents are designed. These computational tools can be leveraged to accelerate the discovery and optimization of this compound derivatives.

Future applications of AI and ML in this area include:

Predictive Modeling: Developing quantitative structure-activity relationship (QSAR) models using machine learning algorithms can help predict the biological activity of novel this compound derivatives. This allows for the in silico screening of large virtual libraries, prioritizing the synthesis of compounds with the highest predicted potency and desired properties.

De Novo Design: Generative AI models can be used to design novel this compound derivatives with specific desired properties. By learning from existing data, these models can propose new chemical structures that are likely to be active against a particular biological target.

Pharmacokinetic and Toxicity Prediction: AI and ML models can be trained to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of this compound derivatives. This early-stage prediction can help to identify and deprioritize compounds with unfavorable pharmacokinetic profiles or potential safety liabilities.

Investigation of Polypharmacology and Multi-Target Ligands

Complex diseases such as cancer and neurodegenerative disorders often involve multiple biological pathways. Multi-target-directed ligands (MTDLs), which are single molecules designed to interact with multiple targets, offer a promising therapeutic strategy for these conditions. The this compound scaffold is well-suited for the development of MTDLs due to its ability to be functionalized at multiple positions.

Future research in this area should focus on:

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 3-(Diphenylmethyl)piperidine derivatives to improve yield and purity?

- Methodological Answer : Utilize reductive amination or alkylation strategies, as demonstrated in arylpiperidine synthesis (e.g., Pfizer’s protocol using 1-benzyl-3,4-dehydro intermediates and catalytic hydrogenation ). Monitor reaction progress via TLC or HPLC and purify via column chromatography with gradients optimized for polar substituents. For purity validation, combine elemental analysis with LC-MS .

Q. What spectroscopic techniques are critical for confirming the structural integrity of this compound analogs?

- Methodological Answer : Use - and -NMR to confirm stereochemistry and substituent positions, referencing coupling constants (e.g., δ 1.6–3.8 ppm for piperidine protons ). Mass spectrometry (e.g., m/z 426.2 parent ion ) and IR spectroscopy can validate functional groups. X-ray crystallography is recommended for resolving ambiguous stereochemistry .

Q. How should researchers handle discrepancies in reported physicochemical properties (e.g., solubility, logP) for this compound analogs?

- Methodological Answer : Cross-validate data using standardized protocols (e.g., shake-flask method for logP determination). Compare results against computational predictions (e.g., Molinspiration or ACD/Labs). Note that Sigma-Aldrich explicitly states it does not provide analytical data for early-discovery compounds, necessitating independent verification .

Advanced Research Questions

Q. What strategies are effective for designing structure-activity relationship (SAR) studies targeting this compound’s neuropharmacological potential?

- Methodological Answer : Prioritize substituents at the piperidine N-position and diphenylmethyl group, as these modulate receptor affinity (e.g., sigma-1 or histamine H3 receptors ). Use in silico docking (e.g., AutoDock Vina) to predict binding modes, followed by functional assays (e.g., cAMP accumulation or radioligand displacement ). Validate selectivity via counter-screening against related GPCRs .

Q. How can researchers resolve contradictions in biological activity data across studies (e.g., conflicting IC50 values)?

- Methodological Answer : Standardize assay conditions (e.g., cell lines, buffer pH, incubation time). For example, PF-3654746 and JNJ-5207852 showed variable H3 receptor antagonism depending on radioligand choice (e.g., -N-α-methylhistamine vs. -pyrilamine) . Perform concentration-response curves with ≥3 replicates and report pEC50 ± SEM .

Q. What computational approaches are best suited for analyzing this compound’s 3D pharmacophore?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.